2-Amino-5-(2-fluoro-5-methoxycarbonylphenyl)nicotinic acid
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Overview
Description
2-Amino-5-(2-fluoro-5-methoxycarbonylphenyl)nicotinic acid: is a novel compound that has garnered attention from researchers due to its potential applications in various fields. This compound is characterized by its unique structure, which includes an amino group, a fluoro-substituted phenyl ring, and a methoxycarbonyl group attached to a nicotinic acid backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-(2-fluoro-5-methoxycarbonylphenyl)nicotinic acid typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material Preparation: The synthesis begins with the preparation of the starting materials, which include 2-fluoro-5-methoxycarbonylbenzene and 2-aminonicotinic acid.
Coupling Reaction: The next step involves a coupling reaction between the 2-fluoro-5-methoxycarbonylbenzene and 2-aminonicotinic acid under specific conditions, such as the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-(2-fluoro-5-methoxycarbonylphenyl)nicotinic acid can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The fluoro-substituted phenyl ring can be reduced under specific conditions.
Substitution: The methoxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or hydrogen gas (H₂) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Reduced phenyl derivatives.
Substitution: Various substituted nicotinic acid derivatives.
Scientific Research Applications
2-Amino-5-(2-fluoro-5-methoxycarbonylphenyl)nicotinic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-5-(2-fluoro-5-methoxycarbonylphenyl)nicotinic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-arylazo-6-aryl substituted nicotinic acid: Known for its antimicrobial properties.
Indole derivatives: Possess a wide range of biological activities, including antiviral and anticancer properties.
5-Amino-nicotinic acid derivatives: Evaluated for their inhibitory potential against enzymes like α-amylase and α-glucosidase.
Uniqueness
2-Amino-5-(2-fluoro-5-methoxycarbonylphenyl)nicotinic acid stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its fluoro-substituted phenyl ring and methoxycarbonyl group make it distinct from other similar compounds, providing unique opportunities for research and application.
Properties
IUPAC Name |
2-amino-5-(2-fluoro-5-methoxycarbonylphenyl)pyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FN2O4/c1-21-14(20)7-2-3-11(15)9(4-7)8-5-10(13(18)19)12(16)17-6-8/h2-6H,1H3,(H2,16,17)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUVARGXNFFBOJF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)F)C2=CC(=C(N=C2)N)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30688113 |
Source
|
Record name | 2-Amino-5-[2-fluoro-5-(methoxycarbonyl)phenyl]pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30688113 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261981-04-7 |
Source
|
Record name | 2-Amino-5-[2-fluoro-5-(methoxycarbonyl)phenyl]pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30688113 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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